molecular formula C7H10N2O2S B7549844 Isopropyl 2-aminothiazole-4-carboxylate

Isopropyl 2-aminothiazole-4-carboxylate

Cat. No.: B7549844
M. Wt: 186.23 g/mol
InChI Key: KVUIUGKJMDHXLF-UHFFFAOYSA-N
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Description

Isopropyl 2-aminothiazole-4-carboxylate is an organic compound belonging to the class of aminothiazoles. Aminothiazoles are significant due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isopropyl ester group attached to the 4-carboxylate position of the 2-aminothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-aminothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The product is then esterified with isopropanol to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminothiazole derivatives.

Scientific Research Applications

Isopropyl 2-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-aminothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Methyl 2-aminothiazole-4-carboxylate
  • Propyl 2-aminothiazole-4-carboxylate

Uniqueness

Isopropyl 2-aminothiazole-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl ester may offer different pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

propan-2-yl 2-amino-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIUGKJMDHXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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